1-Bromo-3-ethylimidazo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Properties Lipophilicity

1-Bromo-3-ethylimidazo[1,5-a]pyridine (CAS 610279-77-1) is a critical heterocyclic building block for medicinal chemistry programs requiring enhanced lipophilicity (LogP 3.7) without altering polar surface area (TPSA 17.3 Ų). The 1-bromo substituent provides a robust handle for regioselective palladium-catalyzed cross-coupling reactions, while the inert 3-ethyl group prevents side reactions, ensuring cleaner synthetic routes compared to unsubstituted analogs. This compound is the rational choice for SAR exploration where higher membrane permeability is hypothesized to be beneficial.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B15067605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethylimidazo[1,5-a]pyridine
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2N1C=CC=C2)Br
InChIInChI=1S/C9H9BrN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3
InChIKeyUHQAYBFBRAOMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethylimidazo[1,5-a]pyridine: Chemical Profile and Procurement-Grade Specifications


1-Bromo-3-ethylimidazo[1,5-a]pyridine (CAS 610279-77-1) is a brominated heterocyclic compound characterized by an imidazo[1,5-a]pyridine core with a bromo substituent at the 1-position and an ethyl group at the 3-position. The compound exhibits a calculated LogP (XLogP3) of 3.7 [1] and a topological polar surface area (TPSA) of 17.3 Ų [1], which are key physicochemical parameters influencing its behavior in medicinal chemistry applications. It is primarily utilized as a versatile building block in organic synthesis, particularly for cross-coupling reactions , and is available from commercial suppliers with reported purity specifications of ≥98% .

Why Generic Substitution Fails: The Critical Role of Positional Bromination and C3-Alkylation in Imidazo[1,5-a]pyridine Reactivity


Substituting 1-Bromo-3-ethylimidazo[1,5-a]pyridine with other in-class imidazo[1,5-a]pyridines is not advisable due to the distinct reactivity profiles dictated by the specific halogen and alkyl substitution pattern. The bromine atom at the 1-position provides a key functional handle for regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling late-stage diversification of the scaffold . The ethyl group at the 3-position further modulates the electronic properties and lipophilicity of the core, which can significantly impact binding affinity and pharmacokinetic properties in bioactive molecules. Using an alternative, such as a 3-unsubstituted or 3-methyl analog, would fundamentally alter the compound's chemical reactivity in subsequent transformations and its physicochemical profile, thereby invalidating established synthetic routes or structure-activity relationship (SAR) data [1].

Quantitative Evidence Guide: 1-Bromo-3-ethylimidazo[1,5-a]pyridine Versus Comparators


Comparative LogP Analysis: Impact of C3-Ethyl Substitution on Lipophilicity

The lipophilicity of 1-Bromo-3-ethylimidazo[1,5-a]pyridine is quantitatively higher than its 3-unsubstituted analog. The calculated LogP (XLogP3) for the target compound is 3.7 [1], compared to a value of 2.66 for the 3-unsubstituted comparator, 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) . This increase is attributable to the addition of the ethyl group at the 3-position.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Weight and TPSA Differentiation from C3-Methyl Analog

The molecular weight of 1-Bromo-3-ethylimidazo[1,5-a]pyridine is 225.09 g/mol , which is 14.03 g/mol higher than that of its closest analog, 1-Bromo-3-methylimidazo[1,5-a]pyridine (MW 211.06 g/mol, CAS 61254-44-2) [1]. The topological polar surface area (TPSA) remains constant at 17.3 Ų for both compounds [2].

Drug Design Physicochemical Properties Lead Optimization

Regioselective Cross-Coupling: Suzuki-Miyaura Reaction Yields as a Proxy for Reactivity

The 1-bromo substituent on an imidazo[1,5-a]pyridine core has been demonstrated to undergo efficient Suzuki-Miyaura cross-coupling. In a study on 1-bromo-3-phenylimidazo[1,5-a]pyridine, coupling with p-methoxycarbonylphenylboronic acid yielded 91% of the 1,3-diarylated product [1]. While not a direct measurement for the target compound, this serves as a strong class-level inference for the reactivity of the 1-bromo handle in the presence of a 3-substituent, suggesting 1-Bromo-3-ethylimidazo[1,5-a]pyridine can be expected to participate in analogous cross-coupling reactions with high efficiency.

Organic Synthesis Cross-Coupling Suzuki Reaction

Optimal Research and Industrial Application Scenarios for 1-Bromo-3-ethylimidazo[1,5-a]pyridine


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity

When a medicinal chemistry program requires increasing the lipophilicity of an imidazo[1,5-a]pyridine scaffold to improve membrane permeability or target engagement, 1-Bromo-3-ethylimidazo[1,5-a]pyridine (LogP 3.7 [1]) offers a significant advantage over the less lipophilic 3-unsubstituted analog (LogP 2.66 ). This quantitative difference (Δ = +1.04) makes it a rational choice for SAR exploration where higher LogP is hypothesized to be beneficial.

Synthetic Chemistry: Diversification via Regioselective Cross-Coupling

This compound serves as a superior building block for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via palladium-catalyzed cross-coupling reactions [1]. The 1-bromo group provides a robust handle for Suzuki-Miyaura or related couplings, while the 3-ethyl group remains inert, ensuring regioselective functionalization. This contrasts with 3-unsubstituted analogs where the C3 position is also reactive, potentially leading to complex mixtures or requiring additional protection/deprotection steps.

Physicochemical Property Tuning in Drug Discovery

For drug discovery projects focused on optimizing physicochemical parameters, the target compound provides a distinct profile compared to the C3-methyl analog. With a molecular weight of 225.09 g/mol [1] and a TPSA of 17.3 Ų , it allows researchers to explore the effects of a slightly larger alkyl group on properties like LogP and metabolic stability while keeping the polar surface area constant, which is crucial for maintaining predicted oral absorption [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-ethylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.